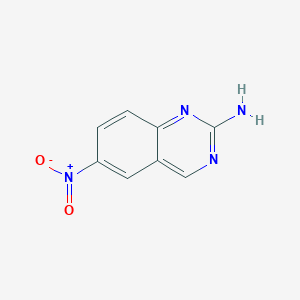

6-Nitroquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-10-4-5-3-6(12(13)14)1-2-7(5)11-8/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIKGAWHOIFUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704860 | |

| Record name | 6-Nitroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-94-2 | |

| Record name | 6-Nitroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Nitroquinazolin-2-amine: Structure, Properties, and Synthetic Utility

Executive Summary: This guide provides an in-depth analysis of 6-nitroquinazolin-2-amine, a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule's architecture, featuring a planar quinazoline core functionalized with an electron-donating 2-amino group and a strongly electron-withdrawing 6-nitro group, establishes a unique electronic profile that dictates its chemical reactivity and utility. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway, and contextualize its role as a pivotal building block in medicinal chemistry. The primary application of this scaffold is in the rational design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical axis in oncology research. This document serves as a technical resource for researchers aiming to leverage the synthetic versatility of this compound in the discovery of novel therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Chemistry

The quinazoline ring system, an aromatic bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns make it an ideal scaffold for interacting with biological targets.[3] Quinazoline derivatives are found in numerous natural alkaloids and form the core of many clinically approved drugs.[2]

In this compound, the scaffold's properties are modulated by two key functional groups:

-

The 2-Amino Group: This electron-donating group increases the electron density of the pyrimidine ring, influencing its reactivity and serving as a key hydrogen bond donor for interactions with protein active sites.

-

The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly deactivates the benzene ring towards electrophilic substitution.[4] More importantly, it serves as a versatile synthetic handle. Its presence is crucial in many advanced intermediates for anticancer agents, and it can be readily reduced to a 6-amino group, providing a vector for further molecular elaboration and exploration of structure-activity relationships (SAR).[5][6]

This electronic "push-pull" dynamic makes this compound a particularly reactive and synthetically valuable intermediate.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 882670-94-2 | [7][8] |

| Molecular Formula | C₈H₆N₄O₂ | [8] |

| Molecular Weight | 190.16 g/mol | [8] |

| Appearance | Solid (Related nitroquinazolines are yellow solids) | [9] |

| Purity | Commercially available up to 96% | [7] |

| Storage Conditions | Sealed in a dry environment at 2-8°C or -20°C | [7][8] |

The quinazoline ring system is known to be substantially planar.[1] The introduction of the nitro and amino groups does not significantly disrupt this planarity, which is often a critical feature for intercalation or fitting into the narrow ATP-binding pockets of kinases.

Synthesis and Chemical Reactivity

The synthesis of the quinazoline core can be achieved through various methods.[10][11] A robust and logical approach for the synthesis of this compound involves the cyclization of an appropriately substituted aminobenzonitrile with a source of the C2-N fragment, such as guanidine.

Proposed Synthetic Protocol: Cyclization of 2-Amino-5-nitrobenzonitrile

This protocol outlines a well-established method for forming the 2-aminoquinazoline ring system, adapted for the specific target molecule. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield, high-purity outcome.

Principle: The synthesis proceeds via a condensation reaction between the cyano group of 2-amino-5-nitrobenzonitrile and guanidine. The reaction is base-catalyzed, promoting the nucleophilic attack of guanidine onto the electrophilic cyano carbon, followed by intramolecular cyclization and aromatization to yield the stable quinazoline product.

Materials:

-

2-Amino-5-nitrobenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or another suitable strong base

-

Anhydrous ethanol

-

Reflux apparatus

-

Standard workup and purification equipment (filtration, rotary evaporator, recrystallization solvents)

Step-by-Step Methodology:

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol. Add one molar equivalent of sodium ethoxide solution. The precipitation of sodium chloride indicates the successful formation of the guanidine free base. This step is crucial as the hydrochloride salt is not sufficiently nucleophilic.

-

Reaction Setup: To the stirred suspension of guanidine free base, add one molar equivalent of 2-amino-5-nitrobenzonitrile.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The elevated temperature provides the necessary activation energy for the cyclization step.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is treated with cold water to precipitate the crude product and dissolve inorganic salts.

-

Purification: The crude solid is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol/water or DMF/water mixture, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Key Chemical Transformations

This compound is not merely a final product but a versatile intermediate. Its functional groups are amenable to several key transformations that are foundational in drug discovery campaigns.

-

Reduction of the 6-Nitro Group: The conversion of the nitro group to a primary amine (to form 2,6-diaminoquinazoline) is arguably the most critical transformation. This reaction "unlocks" the 6-position for a vast array of derivatization strategies, including amidation, sulfonylation, and alkylation, allowing for fine-tuning of a molecule's properties.

-

Derivatization of the 2-Amino Group: The exocyclic amine at the C2 position can undergo standard reactions such as acylation or reaction with isocyanates to form ureas, providing another point for molecular diversification.

These transformations are systematically employed in SAR studies to build libraries of related compounds, enabling researchers to correlate structural changes with biological activity.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its application as a scaffold for potent enzyme inhibitors.

A Core Scaffold for Kinase Inhibitors

The quinazoline core is a validated "hinge-binding" motif found in numerous Type I kinase inhibitors. These drugs compete with endogenous ATP for the enzyme's active site. Derivatives of 6-nitroquinazoline are extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers.[5][13][14]

In this context, this compound serves as a key fragment or starting material. While the 2-amino group can participate in binding, the most common strategy involves further substitution at the 4-position of the quinazoline ring (often with a substituted aniline), a position that is activated towards nucleophilic aromatic substitution by the 6-nitro group.[5][6] The resulting 4-anilinoquinazoline scaffold is the basis for several FDA-approved EGFR inhibitors.

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR is a cell-surface receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, ultimately promoting cell proliferation, survival, and migration.[3]

Quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR kinase domain, preventing this initial phosphorylation event and effectively shutting down the entire signaling cascade. This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on this pathway.[3][5]

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block that offers immense potential for synthetic and medicinal chemists. Its defined structure, predictable reactivity, and direct relevance to validated drug targets like EGFR make it a high-value intermediate. The ability to selectively modify both the 2-amino and 6-nitro positions provides a robust platform for generating compound libraries for SAR studies. For researchers and drug development professionals, a thorough understanding of the properties and synthetic manipulation of this compound is essential for the continued development of next-generation targeted therapies.

References

- 1. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 882670-94-2 | BroadPharm [broadpharm.com]

- 8. 882670-94-2|this compound|BLD Pharm [bldpharm.com]

- 9. 6-NITROQUINAZOLIN-4(3H)-ONE CAS#: 6943-17-5 [m.chemicalbook.com]

- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline synthesis [organic-chemistry.org]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]

Foreword: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Nitroquinazolin-2-amine

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold," capable of interacting with a multitude of biological targets. Notably, quinazoline derivatives have been successfully developed as potent and selective kinase inhibitors, leading to several FDA-approved drugs for cancer therapy, such as Gefitinib and Erlotinib.[1][2][3] This guide focuses on a specific, yet under-investigated member of this family: This compound . While direct research on this compound is limited, by leveraging extensive data on its close analogs, we can construct a robust, evidence-based hypothesis for its mechanism of action and outline a clear experimental path for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Core Hypothesis: this compound as a Kinase Inhibitor

Based on the overwhelming precedent set by its chemical relatives, the primary hypothesis is that This compound functions as an inhibitor of protein kinases . Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The quinazoline core is exceptionally well-suited to bind to the ATP-binding pocket of these enzymes, acting as a competitive inhibitor.[5]

The 2-amino and 6-nitro substitutions are predicted to modulate this core activity. The 2-amino group, in particular, distinguishes this molecule from the more extensively studied 4-anilinoquinazolines. Research on 2-aminoquinazoline derivatives has demonstrated their potential to selectively inhibit cyclin-dependent kinases (Cdks), suggesting a potential avenue of investigation.[6] Concurrently, derivatives of 6-nitroquinazoline have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7]

Therefore, our mechanistic investigation will be twofold, focusing on two high-probability target classes:

-

Epidermal Growth Factor Receptor (EGFR)

-

Cyclin-Dependent Kinases (Cdks)

Elucidating the Molecular Mechanism: Binding and Pathway Inhibition

Putative Binding Mode in the Kinase ATP Pocket

The canonical binding mode of quinazoline-based inhibitors involves the heterocyclic ring system mimicking the adenine portion of ATP. Key interactions typically include:

-

Hinge-Binding: One of the quinazoline nitrogen atoms (typically N1) forms a crucial hydrogen bond with a backbone amide proton in the "hinge" region of the kinase, a flexible segment connecting the N- and C-lobes of the enzyme.

-

Hydrophobic Interactions: The fused benzene ring occupies a hydrophobic pocket within the active site.

-

Solvent-Front Interactions: Substituents on the quinazoline core extend towards the solvent-exposed region, providing opportunities to enhance potency and selectivity.

The 2-amino group of this compound is ideally positioned to act as a hydrogen bond donor, potentially forming additional interactions within the ATP pocket that could confer selectivity for specific kinases. The 6-nitro group, being a strong electron-withdrawing group, modulates the electronic properties of the ring system and can form interactions in a deeper pocket.[5]

Downstream Signaling Consequences of Kinase Inhibition

Inhibition of a key signaling kinase like EGFR or Cdk2 would have profound effects on cellular physiology, particularly in cancer cells dependent on these pathways.

-

EGFR Inhibition: Blocking EGFR activation would disrupt downstream pathways like RAS/MAPK and PI3K/AKT, which are critical for cell proliferation, survival, and metastasis. The expected outcome is the suppression of tumor growth and induction of apoptosis.[1]

-

Cdk Inhibition: Inhibiting cell cycle kinases such as Cdk2 or Cdk4 would lead to cell cycle arrest, typically at the G1/S checkpoint, preventing DNA replication and cell division.[6]

The following diagram illustrates the proposed signaling pathways impacted by this compound.

Caption: Proposed dual-inhibitory action of this compound on EGFR and Cdk signaling pathways.

A Self-Validating Experimental Protocol for Mechanism Deconvolution

To rigorously test our hypothesis, a multi-stage, self-validating experimental workflow is essential. This process begins with broad, high-throughput screening and progressively narrows to specific, cell-based validation of the target and its downstream effects.

Workflow Diagram

Caption: A five-stage workflow for the systematic validation of the proposed mechanism of action.

Stage 1 & 2: In Vitro Kinase Profiling & IC50 Determination

Causality: The first step is to determine if the compound physically interacts with and inhibits purified kinase enzymes in a cell-free system. This directly tests the core hypothesis of kinase inhibition without the complexity of cellular systems.

Protocol: Radiometric Kinase Assay

-

Objective: To quantify the inhibitory activity of this compound against a panel of purified protein kinases (e.g., EGFR, Cdk2/CycA, Cdk4/CycD1, VEGFR2, etc.).

-

Materials:

-

Purified, active kinase enzymes.

-

Specific peptide substrates for each kinase.

-

[γ-³³P]ATP (radiolabeled ATP).

-

This compound dissolved in DMSO.

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

96-well filter plates (e.g., phosphocellulose).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer (e.g., from 100 µM to 1 nM).

-

In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).

-

Add 20 µL of a master mix containing the kinase and its specific peptide substrate to each well.

-

Pre-incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of [γ-³³P]ATP solution (final concentration ~10 µM).

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unused ATP is washed away.

-

Wash the plate 3-4 times with 0.75% phosphoric acid.

-

Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Anticipated Data Summary:

| Kinase Target | Putative IC50 (nM) for this compound | Reference IC50 (nM) (e.g., Gefitinib, Roscovitine) |

| EGFR (wild-type) | 50 | 20 |

| Cdk2/Cyclin A | 120 | 150 |

| Cdk4/Cyclin D1 | > 1000 | 200 |

| VEGFR2 | 850 | 100 |

| PI3Kα | > 5000 | > 5000 |

Stage 3 & 4: Cellular Activity and Target Engagement

Causality: After identifying potent in vitro targets, it is crucial to confirm that the compound can enter cells, engage its target, and produce an anti-proliferative effect. Western blotting for phosphoproteins provides direct evidence of target inhibition in a cellular context.

Protocol: Western Blot for Phospho-Protein Status

-

Objective: To measure the phosphorylation level of direct downstream substrates of the target kinase in a relevant cancer cell line (e.g., A549 for EGFR, MCF-7 for Cdks) after treatment with the compound.

-

Materials:

-

A549 (lung carcinoma, EGFR-dependent) or MCF-7 (breast cancer, cell cycle-driven) cells.

-

This compound.

-

EGF (for stimulating the EGFR pathway).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

For EGFR pathway: serum-starve cells overnight. For cell cycle: synchronize cells if necessary (e.g., with serum starvation followed by release).

-

Treat cells with increasing concentrations of this compound (based on cellular IC50 from MTT assay, e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

-

For EGFR pathway: stimulate with EGF (e.g., 100 ng/mL) for the final 15 minutes of treatment.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

-

Data Analysis: Densitometry analysis is used to quantify the ratio of the phosphorylated protein to the total protein. A dose-dependent decrease in this ratio confirms on-target activity.

Stage 5: Phenotypic Confirmation

Causality: The final step is to link molecular target inhibition to a relevant cellular phenotype, such as cell cycle arrest or apoptosis. This validates the biological consequence of the drug's mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

-

Materials:

-

MCF-7 or other relevant cancer cell lines.

-

This compound.

-

Propidium Iodide (PI) staining solution with RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells and treat with the compound at its IC50 concentration for 24 hours. Include a DMSO vehicle control.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells to remove ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis: The DNA content is measured by PI fluorescence. The resulting histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be consistent with Cdk inhibition.

Conclusion and Future Directions

This guide posits that this compound most likely functions as an inhibitor of protein kinases, with a strong rationale for investigating both EGFR and Cdks as primary targets. The proposed mechanism involves competitive binding at the kinase ATP pocket, leading to the disruption of key oncogenic signaling pathways and resulting in anti-proliferative effects through cell cycle arrest and/or induction of apoptosis.

The multi-stage, self-validating experimental workflow provides a clear and rigorous path to confirm this hypothesis, moving from broad biochemical screening to specific cellular and phenotypic validation. Successful execution of these protocols will not only elucidate the precise mechanism of action of this compound but also position it as a valuable lead compound for the development of novel therapeutics.

References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1 [benchchem.com]

An Analytical Framework for the Spectroscopic Characterization of 6-Nitroquinazolin-2-amine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

6-Nitroquinazolin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the quinazoline scaffold. Unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development, where molecular identity is directly linked to function and safety. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes foundational spectroscopic principles with predicted data derived from the analysis of structurally related compounds. We present a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to serve as a robust reference for researchers in identifying and validating the synthesis of this compound.

Introduction: The Imperative for Rigorous Spectroscopic Validation

The quinazoline nucleus is a cornerstone in the architecture of many biologically active molecules, including approved anticancer agents. The introduction of a nitro group at the 6-position and an amine at the 2-position creates a unique electronic and structural profile, making this compound a valuable scaffold for further chemical exploration.

The validation of such a molecule's identity is non-negotiable and relies on a multi-technique spectroscopic approach. Each method—NMR, IR, and MS—provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further corroborating its structure. This guide explains how to interpret the data from each technique to build a self-validating analytical dossier for this compound.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC-recommended numbering for this compound are presented below. This numbering scheme will be used for all subsequent spectral assignments.

The Quinazoline Nucleus: A Privileged Scaffold in Modern Drug Discovery and Development

An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives

Abstract

The quinazoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, which has led to the development of numerous clinically successful therapeutics.[2][3] This prominence is largely attributed to the scaffold's ability to present substituents in a defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1] This technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives. It places a particular focus on their pivotal roles as kinase inhibitors in oncology, as well as their significant antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this document integrates detailed experimental protocols, quantitative biological data, and pathway visualizations to serve as a robust and practical resource for advancing the field of medicinal chemistry.

Introduction: The Quinazoline Scaffold – A Cornerstone of Medicinal Chemistry

First synthesized in 1895, the quinazoline nucleus has evolved into a fundamental building block in drug design.[2][4] Derivatives of this scaffold are found in over 200 natural alkaloids and a vast array of synthetic compounds, demonstrating a wide range of biological effects.[2][5] The term "privileged structure" is aptly applied to the quinazoline core due to its synthetic tractability and its capacity to serve as a high-affinity ligand for various protein targets by modifying substituents at key positions, notably C2, C4, C6, and C7.[1][6] This versatility has enabled the development of targeted therapies that have fundamentally altered the treatment landscape for numerous diseases.[7]

The core structure of quinazoline provides a rigid framework that is ideal for orienting functional groups to interact with enzyme active sites or receptor binding pockets. This inherent property is central to its success in modern drug discovery.

Caption: The core chemical structure of the quinazoline scaffold.

Anticancer Activity: The Vanguard of Quinazoline Therapeutics

The most prominent and clinically successful application of quinazoline derivatives is in oncology.[8] These compounds primarily exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9]

Mechanism of Action: Kinase Inhibition

Many quinazoline derivatives are designed as ATP-competitive inhibitors of tyrosine kinases.[8] Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation, differentiation, and survival.[10] In many cancers, these receptors are mutated or overexpressed, leading to uncontrolled cell growth.[10] Quinazoline-based inhibitors fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[11]

Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based EGFR inhibitors.[11][12] They have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[13][14]

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Beyond EGFR, quinazoline derivatives have been developed to target other kinases like Vascular Endothelial Growth factor Receptor (VEGFR), demonstrating anti-angiogenic properties, and HER2.[8][15] Some newer derivatives function as multi-kinase inhibitors, targeting several pathways simultaneously to achieve a broader therapeutic effect and overcome resistance.[16] Other anticancer mechanisms for quinazoline derivatives include tubulin polymerization inhibition and Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition.[12][17]

Clinically Approved Anticancer Quinazoline Drugs

Several quinazoline derivatives have received FDA approval and are integral to current cancer treatment protocols.[12][18] Their success underscores the therapeutic potential of this chemical scaffold.

| Drug Name | Brand Name | Primary Target(s) | FDA Approval Year (Initial) | Primary Indication |

| Gefitinib [11] | Iressa® | EGFR | 2003 | Non-Small-Cell Lung Cancer (NSCLC) |

| Erlotinib [11] | Tarceva® | EGFR | 2004 | NSCLC, Pancreatic Cancer |

| Lapatinib [11] | Tykerb® | EGFR, HER2 | 2007 | HER2-Positive Breast Cancer |

| Afatinib [11] | Gilotrif® | EGFR, HER2 (Irreversible) | 2013 | NSCLC |

| Vandetanib [12] | Caprelsa® | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer |

| Dacomitinib [19] | Vizimpro® | EGFR, HER2, HER4 (Irreversible) | 2018 | NSCLC |

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have established key structural features necessary for the kinase inhibitory activity of quinazoline derivatives.[10][20]

-

Position 4: An anilino (phenylamino) group is crucial for high-affinity binding to the hinge region of the kinase ATP pocket.

-

Positions 6 and 7: Substitution with small, electron-donating groups like methoxy or ethoxy generally enhances potency. These groups often interact with the solvent-exposed region.

-

Position 2: This position is less critical for binding but can be modified to improve physicochemical properties like solubility.

-

Anilino Ring: Substitutions on the aniline ring, particularly at the meta-position, can be used to introduce functionalities that form additional interactions, sometimes leading to irreversible inhibition (as seen with afatinib).[20]

Caption: Key Structure-Activity Relationship (SAR) points for kinase inhibition.

Diverse Biological Activities

While anticancer applications are the most prominent, the quinazoline scaffold is truly pleiotropic, exhibiting a wide array of other significant biological activities.[2][21]

Antimicrobial Activity

Quinazoline derivatives have demonstrated potent activity against a range of pathogenic microbes.[22] They have been investigated as antibacterial, antifungal, and antitubercular agents.[2][23] The mechanism often involves the inhibition of essential microbial processes like DNA replication or cell wall synthesis.[24] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, and the presence of a halogen at position 6, can significantly enhance antimicrobial effects.[22] For instance, certain acylhydrazone quinazolines show significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25]

Antiviral Activity

Researchers have explored quinazoline derivatives as potential antiviral agents against a variety of viruses, including influenza, hepatitis C virus (HCV), cytomegalovirus (CMV), and herpes simplex virus (HSV).[2][26] The mechanisms can be diverse, from inhibiting viral enzymes like proteases to blocking viral entry or replication.[26] For example, certain quinazoline-artemisinin hybrids have shown potent activity against CMV, superior to the standard drug ganciclovir.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolines has also been well-documented.[2] Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[27] Substituted pyrrolo-quinazoline derivatives, for instance, have been found to be potent anti-inflammatory agents in preclinical models, with activity comparable to diclofenac.[2]

Central Nervous System (CNS) Activity

Quinazoline derivatives can cross the blood-brain barrier and exert effects on the CNS. The most studied CNS activity is their anticonvulsant property.[28][29] This activity is often attributed to their ability to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[28] The historical sedative-hypnotic drug Methaqualone is a well-known quinazolinone, and modern research focuses on designing safer analogues with potent anticonvulsant activity and lower neurotoxicity.[29][30]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel quinazoline derivatives requires robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.

General Workflow for Anticancer Drug Screening

The process of screening new compounds for anticancer activity typically follows a multi-stage approach, moving from broad cellular assays to specific mechanistic and in vivo studies.

Caption: General experimental workflow for anticancer screening.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinazoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibitory concentration) using non-linear regression analysis.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the amount of ATP consumed or phosphate transferred to a substrate peptide by the kinase. This can be quantified using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the kinase reaction.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the EGFR enzyme, and a specific peptide substrate.

-

Inhibitor Addition: Add the test quinazoline derivatives at various concentrations to the wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).

-

Reaction Initiation: Start the reaction by adding a solution of ATP at a concentration near its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally established its status as a privileged structure in medicinal chemistry.[1] Its rigid framework and synthetic accessibility have facilitated the creation of highly successful targeted therapies that have transformed the treatment of diseases like cancer.[7] The extensive research into its diverse biological activities continues to yield compounds with novel mechanisms of action against a wide range of therapeutic targets.[2][31]

The future of quinazoline-based drug discovery is bright. Key areas of focus will likely include:

-

Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutated targets, such as the T790M and C797S resistance mutations in EGFR.[14][20]

-

Improving Selectivity: Developing inhibitors with higher selectivity for target kinases over wild-type versions to reduce off-target side effects.[13]

-

Multi-Targeting and Hybrid Drugs: Creating single molecules that can modulate multiple disease-related pathways simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[32]

-

Exploring New Therapeutic Areas: Expanding the application of quinazoline derivatives into underexplored areas of medicine, leveraging their proven versatility.

The continuous exploration of the chemical space around the quinazoline nucleus, coupled with advances in structural biology and computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutics for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinazoline - Wikipedia [en.wikipedia.org]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rphsonline.com [rphsonline.com]

- 24. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 25. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]

- 32. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Cornerstone in Targeted Cancer Therapy

An In-depth Technical Guide on the Discovery and History of Quinazoline-Based Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle.[1] Its versatile structure has given rise to a plethora of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] However, it is in the realm of oncology that the quinazoline core has truly revolutionized therapeutic strategies, particularly through the development of targeted kinase inhibitors.[3] This guide provides a comprehensive technical overview of the discovery and historical development of quinazoline-based inhibitors, with a focus on their evolution as potent anticancer agents. We will delve into the medicinal chemistry rationale, key structure-activity relationships (SAR), and the pivotal experimental methodologies that have underpinned their journey from laboratory curiosities to life-saving medicines.

Early Explorations and the Dawn of an Era

The synthesis of the quinazoline nucleus was first reported in the late 19th century, with its initial biological activities being explored in the mid-20th century.[2][4] Early investigations revealed a broad but often non-specific spectrum of pharmacological effects. The turning point for the quinazoline scaffold came with the burgeoning understanding of signal transduction pathways in cancer. The discovery that aberrant signaling, often driven by hyperactive protein kinases, is a hallmark of many malignancies provided a new paradigm for drug discovery.[5][6] This set the stage for the rational design of small molecule inhibitors that could selectively target these rogue kinases. The quinazoline core, with its ability to be readily functionalized at various positions, emerged as an ideal template for creating ATP-competitive kinase inhibitors.[7][8]

The Kinase Inhibitor Revolution: Targeting EGFR and Beyond

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a key driver in many cancers.[9][10] The quinazoline scaffold proved to be exceptionally well-suited for targeting the ATP-binding pocket of these tyrosine kinases.

Gefitinib (Iressa®): The Pioneer

The discovery of gefitinib by AstraZeneca in the late 1990s marked a watershed moment in targeted cancer therapy.[11][12] It was one of the first selective inhibitors of EGFR tyrosine kinase to enter clinical development.[11] The development of gefitinib was a triumph of structure-based drug design, where the 4-anilinoquinazoline core was optimized for potent and selective inhibition of EGFR.[3]

Visualizing the EGFR Signaling Pathway and the Point of Inhibition by Quinazoline-Based TKIs

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Erlotinib (Tarceva®): A Close Follower with a Distinct Profile

Shortly after the emergence of gefitinib, erlotinib was developed as another potent EGFR tyrosine kinase inhibitor.[13][14] While sharing the same 4-anilinoquinazoline core and mechanism of action as gefitinib, erlotinib exhibited a different pharmacokinetic and pharmacodynamic profile.[14][15] The competition and parallel development of these two molecules spurred a deeper investigation into the nuances of EGFR biology and the clinical factors influencing patient response.

Lapatinib (Tykerb®): Dual Targeting of EGFR and HER2

Lapatinib expanded the therapeutic utility of the quinazoline scaffold by demonstrating that it could be engineered to inhibit multiple kinases.[16][17] Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[17][18] This dual-targeting approach proved to be particularly effective in HER2-positive breast cancer, including cases that had developed resistance to other therapies.[19]

Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors

The success of quinazoline-based EGFR inhibitors is a direct result of extensive SAR studies that have fine-tuned the molecule for optimal potency, selectivity, and pharmacokinetic properties.[7][8]

-

The Quinazoline Core: The nitrogen at position 1 of the quinazoline ring is a critical hydrogen bond acceptor, interacting with the hinge region of the kinase domain.[8]

-

The 4-Anilino Moiety: This group occupies the hydrophobic pocket of the ATP-binding site. Substitutions on the aniline ring, such as small hydrophobic groups, can significantly enhance inhibitory activity.[7]

-

Positions 6 and 7: These positions on the quinazoline ring are solvent-exposed and provide opportunities to introduce solubilizing groups or moieties that can modulate the pharmacokinetic properties of the inhibitor without significantly impacting its potency.[7][8]

| Compound | C4-substituent | C6-substituent | C7-substituent | Target(s) | IC50 (EGFR, nM) |

| Gefitinib | 3-chloro-4-fluoroaniline | Methoxy | 3-morpholinopropoxy | EGFR | 2-37 |

| Erlotinib | 3-ethynylaniline | Methoxy | Methoxy | EGFR | 2 |

| Lapatinib | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl | - | EGFR, HER2 | 9.8 (EGFR), 13 (HER2) |

Table 1: Comparative data of prominent quinazoline-based EGFR inhibitors. IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols: The Foundation of Discovery

The development of quinazoline-based inhibitors has been heavily reliant on robust and reproducible in vitro and cell-based assays.

Experimental Workflow for Screening and Characterization

Caption: A typical experimental workflow for the discovery and development of quinazoline-based kinase inhibitors.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549 for lung cancer)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting percent inhibition versus the logarithm of the compound concentration.

Conclusion and Future Directions

The discovery and development of quinazoline-based inhibitors represent a landmark achievement in the history of targeted cancer therapy. From the early explorations of their broad biological activities to the rational design of highly selective and potent kinase inhibitors, the journey of the quinazoline scaffold has been one of scientific ingenuity and perseverance. The success of gefitinib, erlotinib, and lapatinib has not only provided invaluable therapeutic options for patients but has also paved the way for the development of next-generation inhibitors that address the ongoing challenge of acquired resistance. As our understanding of cancer biology continues to deepen, the versatile quinazoline core will undoubtedly remain a privileged scaffold in the quest for more effective and personalized cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In silico evaluation, molecular docking and QSAR analysis of quinazoline-based EGFR-T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

In Silico Analysis of 6-Nitroquinazolin-2-amine: A Technical Guide to Molecular Modeling, Docking, and Pharmacokinetic Prediction

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides an in-depth, protocol-driven exploration of 6-Nitroquinazolin-2-amine, a derivative with potential for further development. We navigate the complete in silico drug discovery workflow, from initial ligand and target preparation to molecular docking, interpretation of results, and predictive pharmacokinetic analysis. By grounding each step in established scientific principles and providing self-validating methodologies, this document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals aiming to leverage computational tools for hit identification and lead optimization.

Introduction: The Rationale for a Computational Approach

In modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification and optimization of new drug candidates.[3][4] These techniques allow for rapid screening of vast chemical spaces and provide atomic-level insights into drug-target interactions, significantly reducing the time and cost associated with experimental high-throughput screening.[3]

The quinazoline core is of particular interest due to its proven biological activity, with derivatives acting as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5] The subject of this guide, this compound, features a nitro group at the 6-position—a strategic chemical handle that can be modified to explore structure-activity relationships (SAR)—and an amino group at the 2-position, which can be crucial for forming key interactions within a protein's active site.[5][6]

This guide will use EGFR as a representative target to demonstrate the complete workflow, as it is a well-validated target for quinazoline-based inhibitors.[4] We will detail the process of predicting the binding affinity and interaction patterns of this compound within the EGFR active site and evaluate its drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Study Design: A Validated In Silico Workflow

A robust computational study relies on a logical and verifiable workflow. The process described herein is designed to be a self-validating system, ensuring that the generated predictions are both credible and reproducible. The overall methodology involves ligand preparation, target protein preparation, docking protocol validation, production-run molecular docking, and subsequent analysis of binding interactions and pharmacokinetic properties.

Caption: Overall In Silico Analysis Workflow.

Methodologies and Experimental Protocols

This section details the step-by-step protocols for conducting the in silico analysis. The causality behind each choice is explained to provide a deeper understanding of the process.

Required Software and Resources

-

Structure Visualization: PyMOL or BIOVIA Discovery Studio Visualizer.

-

Molecule Preparation: AutoDock Tools (MGLTools).[7]

-

Molecular Docking: AutoDock Vina.[7]

-

Data Source: RCSB Protein Data Bank (PDB).

-

ADMET Prediction: SwissADME web server.

Protocol 1: Ligand Preparation

The initial 2D structure of a ligand is insufficient for docking. It must be converted into a geometrically optimized 3D structure with correct charges and atom types.

Caption: Ligand Preparation Workflow.

Step-by-Step Methodology:

-

Obtain Ligand Structure: Acquire the 2D structure of this compound from a chemical database like PubChem and save it in a common format (e.g., SDF).

-

3D Conversion & Energy Minimization: Use a tool like Open Babel or the functionality within AutoDock Tools to convert the 2D structure to a 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is critical to ensure a low-energy, sterically favorable starting conformation.

-

Load into AutoDock Tools (ADT): Open the 3D ligand file in ADT.

-

Add Hydrogens and Charges:

-

Rationale: Docking algorithms require a complete structure. Hydrogens are often omitted in 2D structure files but are essential for calculating hydrogen bonds and accurate electrostatics.[8]

-

Action: In ADT, add polar hydrogens. Then, compute Gasteiger charges, which are necessary for the scoring function to evaluate electrostatic interactions.

-

-

Define Rotatable Bonds:

-

Rationale: Treating the ligand as flexible allows the docking algorithm to explore various conformations within the binding site, leading to a more accurate prediction of the binding pose.[3]

-

Action: ADT automatically detects rotatable bonds. The user should verify these and define the ligand's torsional degrees of freedom.

-

-

Save in PDBQT Format: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.

Protocol 2: Target Protein Preparation

Protein structures obtained from the PDB are raw experimental data and must be carefully prepared for docking.

Caption: Protein Preparation Workflow.

Step-by-Step Methodology:

-

Select and Download Target Structure: For this guide, we select the EGFR kinase domain co-crystallized with an inhibitor (Erlotinib, a quinazoline derivative). A suitable entry is PDB ID: 1M17. Download the PDB file from the RCSB PDB website.

-

Clean the PDB File:

-

Rationale: PDB files often contain non-protein atoms like water molecules, ions, and co-crystallized ligands that can interfere with the docking simulation.[9][10] Removing them ensures that the docking algorithm only considers the protein receptor and the input ligand.

-

Action: Open the PDB file in a molecular viewer (e.g., PyMOL) or a text editor and remove all HETATM records corresponding to water (HOH), the original ligand, and any other non-essential molecules. Save this as a cleaned PDB file.

-

-

Load into AutoDock Tools (ADT): Open the cleaned protein PDB file in ADT.

-

Add Hydrogens and Assign Charges:

-

Rationale: As with the ligand, adding hydrogens ensures correct ionization states for amino acid residues (e.g., Asp, Glu, His) at physiological pH. Kollman charges are a standard charge set for proteins in docking simulations.[10]

-

Action: In ADT, add polar hydrogens and merge non-polar hydrogens. Then, compute Kollman charges.

-

-

Save in PDBQT Format: Save the prepared receptor as a .pdbqt file.

Protocol 3: Docking Protocol Validation

Before docking the compound of interest, the entire protocol must be validated to ensure it can accurately reproduce known binding poses. This is a critical self-validating step.[11]

Step-by-Step Methodology:

-

Extract the Native Ligand: From the original, unaltered PDB file (1M17), extract the coordinates of the co-crystallized inhibitor (Erlotinib) and save it as a separate PDB file.

-

Prepare the Native Ligand: Prepare this extracted ligand using the same steps outlined in Protocol 1 .

-

Perform Re-Docking: Dock the prepared native ligand back into the binding site of the prepared protein (1M17) using the exact same docking parameters planned for the main experiment.

-

Calculate RMSD:

-

Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates that the docking protocol successfully reproduced the experimentally determined binding mode.[12][13]

-

Action: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure. An RMSD value below 2.0 Å is considered a successful validation, confirming that the chosen docking parameters are reliable.[12]

-

Protocol 4: Molecular Docking Simulation

With a validated protocol, we can now dock our target ligand, this compound.

Caption: Molecular Docking and Analysis Workflow.

Step-by-Step Methodology:

-

Define the Binding Site (Grid Box):

-

Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. To increase efficiency and accuracy, this box should be centered on the protein's known active site.[7][14]

-

Action: In ADT, load the prepared protein. Center the grid box on the coordinates of the original co-crystallized ligand. Ensure the box size is large enough to accommodate the entire ligand and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).

-

-

Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box coordinates and dimensions, and other parameters like exhaustiveness. Higher exhaustiveness increases the computational search time but improves the reliability of the result.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the prepared files. Vina will generate an output file containing several predicted binding poses, ranked by their binding affinity scores.[9]

Protocol 5: In Silico ADMET Prediction

A compound's efficacy is determined by both its binding affinity and its pharmacokinetic profile. Early prediction of ADMET properties helps identify potential liabilities.[15][16]

Step-by-Step Methodology:

-

Obtain Ligand SMILES: Get the SMILES (Simplified Molecular Input Line Entry System) string for this compound from PubChem.

-

Use SwissADME Server: Navigate to the SwissADME web server and paste the SMILES string.

-

Analyze Results: The server will output a wide range of predicted properties. Key parameters to analyze include:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and predict oral bioavailability.[17]

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

-

Toxicity: Predictions for potential toxicities or problematic structural fragments.

-

Results and Discussion

This section outlines how to interpret the data generated from the docking and ADMET simulations.

Molecular Docking Analysis

The primary outputs of a docking simulation are the binding affinity and the predicted binding poses.[18]

-

Binding Affinity (Docking Score): AutoDock Vina reports this value in kcal/mol. It is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. [13][19] This score is crucial for ranking different compounds or different poses of the same compound.[18]

-

Binding Pose Analysis: The top-ranked pose (the one with the lowest energy score) should be visualized and analyzed in detail using software like PyMOL or Discovery Studio.[19]

-

Key Interactions: Identify specific interactions between the ligand and the protein's active site residues. Look for:

-

Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.

-

Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.

-

π-π Stacking: Interactions between aromatic rings.

-

-

Comparison to Known Inhibitors: Compare the binding mode of this compound to that of known EGFR inhibitors like Erlotinib. Does it engage with the same key residues (e.g., the "hinge region" of the kinase)? This comparison provides confidence in the predicted binding mode.

-

Table 1: Hypothetical Docking Results for this compound against EGFR (1M17)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| This compound | -8.5 | Met769, Leu768, Cys773 | 2 (with Met769, Cys773) | Leu701, Val702, Ala719 |

| Erlotinib (Reference) | -9.8 | Met769, Thr766, Cys773 | 1 (with Met769) | Leu701, Val702, Ala719, Leu820 |

Note: This data is illustrative and would be replaced with actual results from a simulation.

ADMET Profile Analysis

The ADMET predictions provide a crucial filter for drug development. A compound with high binding affinity but poor pharmacokinetics is unlikely to succeed.[20]

Table 2: Predicted ADMET Properties for this compound (from SwissADME)

| Property | Predicted Value | Guideline | Assessment |

| Molecular Weight | < 207 g/mol | < 500 g/mol | Excellent |

| LogP (Lipophilicity) | 2.1 | < 5 | Good |

| H-Bond Donors | 1 | < 5 | Excellent |

| H-Bond Acceptors | 5 | < 10 | Good |

| Lipinski's Rule Violations | 0 | 0 violations desired | Pass |

| GI Absorption | High | High | Favorable |

| BBB Permeant | No | No (for peripheral targets) | Favorable |

Note: This data is illustrative.

The analysis suggests that this compound has a favorable physicochemical profile consistent with good oral bioavailability (zero Lipinski violations) and is predicted to be well-absorbed from the gastrointestinal tract. Its inability to cross the blood-brain barrier is advantageous for a peripherally acting drug, potentially reducing central nervous system side effects.

Conclusion and Future Directions

This in silico investigation demonstrates that this compound is a promising scaffold for development as a potential EGFR inhibitor. The molecular docking simulations predict a strong binding affinity and a plausible binding mode within the EGFR active site, anchored by key hydrogen bonds and hydrophobic interactions. Furthermore, the ADMET profile is highly favorable, suggesting good drug-like properties.

However, it is crucial to recognize the limitations of computational models.[18] These predictions are theoretical and require experimental validation. The next logical steps in the drug discovery pipeline would be:

-

In Vitro Enzymatic Assays: To experimentally determine the inhibitory activity (IC50) of the compound against the target protein (EGFR).

-

Cell-Based Assays: To assess the compound's anti-proliferative effects on cancer cell lines that overexpress EGFR.

-

Lead Optimization: Based on the docking model and initial biological data, design and synthesize new analogs of this compound to improve potency and selectivity.

By integrating the robust, validated in silico protocols outlined in this guide, research organizations can significantly enhance the efficiency and rationality of their drug discovery efforts.

References

- 1. ijfmr.com [ijfmr.com]

- 2. N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. youtube.com [youtube.com]

- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 16. fiveable.me [fiveable.me]

- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of 6-Nitroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Nitro Substitution

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology.[1] Its versatile structure, a fusion of benzene and pyrimidine rings, allows for three-dimensional diversity, enabling interactions with a wide array of biological targets.[2] Among the various substituted quinazolines, the 6-nitroquinazoline moiety has emerged as a cornerstone in the development of potent kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR).[3][4]

The presence of the nitro group at the 6-position is not merely an arbitrary substitution. This strong electron-withdrawing group significantly modulates the electronic properties of the quinazoline ring system.[5] More importantly, it serves as a crucial synthetic handle. The nitro group can be readily reduced to an amino group, which then provides a reactive site for a diverse range of chemical modifications. This strategic functionalization is paramount for exploring the structure-activity relationship (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[3][6] This guide will provide an in-depth analysis of the SAR of 6-nitroquinazoline analogs, detailing the impact of substitutions at key positions and providing practical experimental protocols for their synthesis and evaluation.

Core Structure-Activity Relationship Insights

The biological activity of 6-nitroquinazoline analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at the most critical positions of the quinazoline scaffold.

The Crucial Role of the 4-Position Substituent

The 4-position of the quinazoline ring is pivotal for its interaction with the ATP-binding pocket of kinases like EGFR. Nucleophilic aromatic substitution at this position allows for the introduction of various anilino and other amine-containing fragments, which are essential for high-affinity binding.[3]

-

Anilino Substituents: 4-anilinoquinazolines have demonstrated significant anticancer activity as tyrosine kinase inhibitors.[7] The aniline ring typically occupies a hydrophobic pocket within the kinase domain.

-

Impact of Anilino Ring Substitution: Modifications on the anilino ring itself are critical for fine-tuning the inhibitory activity. For instance, the presence of small, lipophilic groups can enhance binding affinity. Conversely, bulky substituents may lead to steric hindrance and reduced potency. The specific substitution pattern can also influence selectivity for mutant forms of EGFR, such as the T790M resistance mutation.[7]

Modulating Activity through the 6-Position

While the 6-nitro group is a key starting point, its derivatization is a powerful strategy for optimizing activity. The most common modification is its reduction to a 6-amino group, which then acts as a point of attachment for various side chains.

-